molecular formula C13H10N2O2 B1372967 3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1152510-74-1

3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1372967
CAS No.: 1152510-74-1
M. Wt: 226.23 g/mol
InChI Key: FIJDQZJKNTVBAU-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound represents a significant milestone in the evolution of heterocyclic chemistry, particularly in the strategic combination of benzofuran and pyrazole moieties. The historical foundation for this compound can be traced back to the early synthesis of benzofuran derivatives, which were first developed by Perkin from coumarin precursors. The subsequent advancement in pyrazole chemistry, initiated by Knorr and colleagues in 1883 through the reaction of beta-diketones with hydrazine derivatives, provided the fundamental framework for modern pyrazole synthesis.

The emergence of hybrid compounds containing both benzofuran and pyrazole structures gained momentum in the early 21st century as researchers recognized the potential for enhanced biological activity through the combination of multiple pharmacophores. This strategic approach has been demonstrated in recent studies where benzofuran-pyrazole hybrids showed remarkable anticancer properties, with some compounds selected by the National Cancer Institute for comprehensive evaluation. The synthesis methodology for these hybrid compounds typically involves the treatment of 3-benzoylbenzofurans with hydrazine hydrate in methanol at room temperature, yielding the desired pyrazole derivatives in high yields ranging from 72% to 95%.

The specific compound this compound emerged from systematic efforts to create methylated pyrazole derivatives with enhanced stability and biological activity. Research has shown that methylation reactions can be conducted efficiently using methyl iodide in the presence of potassium carbonate and dry dimethylformamide at elevated temperatures, achieving yields between 71% and 96%. This compound represents a sophisticated example of structure-based drug design, incorporating the aldehyde functional group at the 4-position of the pyrazole ring, which provides additional opportunities for further chemical modification and biological interaction.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its structural complexity to encompass its role as a versatile synthetic intermediate and potential therapeutic agent. The compound's molecular formula C₁₃H₁₀N₂O₂ and molecular weight of 226.23 reflect a carefully balanced structure that incorporates multiple heteroatoms in a stabilized framework. The International Union of Pure and Applied Chemistry designation and the corresponding International Chemical Identifier code FIJDQZJKNTVBAU-UHFFFAOYSA-N provide standardized recognition of this compound's unique structural features.

The benzofuran moiety contributes significantly to the compound's heterocyclic significance, as benzofuran derivatives have been extensively studied for their diverse biological activities and synthetic accessibility. Modern benzofuran synthesis has evolved to include rhodium-based catalytic systems, visible-light-mediated cyclization reactions, and electrochemical approaches, demonstrating the continued innovation in heterocyclic methodology. The incorporation of the benzofuran ring system in hybrid compounds provides enhanced lipophilicity, improved membrane permeability, and potential for π-π stacking interactions with biological targets.

The pyrazole component of the hybrid structure adds another dimension of significance, as pyrazole rings are known for their metabolic stability, hydrogen bonding capabilities, and ability to form coordination complexes with metal ions. Recent advances in pyrazole synthesis have demonstrated the utility of nano-zinc oxide catalyzed protocols, achieving excellent yields of 95% with short reaction times and straightforward purification procedures. The 1-methyl substitution on the pyrazole ring provides additional steric protection and modulates the electronic properties of the heterocycle, while the 4-carbaldehyde functionality serves as a reactive site for further derivatization.

Property Value Reference
Chemical Abstracts Service Number 1152510-74-1
Molecular Formula C₁₃H₁₀N₂O₂
Molecular Weight 226.23
Physical Form Powder
Purity ≥95%
Storage Temperature Room Temperature

Overview of Benzofuran-Pyrazole Hybrid Compounds

Benzofuran-pyrazole hybrid compounds represent a rapidly expanding class of heterocyclic molecules that have garnered significant attention in pharmaceutical research due to their diverse biological activities and improved pharmacological profiles. These hybrid structures capitalize on the synergistic effects of combining the benzofuran and pyrazole pharmacophores, resulting in compounds with enhanced potency, selectivity, and therapeutic potential compared to their individual components.

Recent research has demonstrated the remarkable versatility of benzofuran-pyrazole hybrids across multiple therapeutic areas. In oncology applications, eight benzofuran-pyrazole compounds were selected by the National Cancer Institute for evaluation in their comprehensive 60-cell panel screening program, with one compound showing exceptional growth inhibitory activity against various cancer cell lines including leukemia, lung cancer, colon cancer, central nervous system cancer, melanoma, ovarian cancer, renal cancer, and breast cancer with half-maximal growth inhibition values ranging from 1.00 to 2.71 micromolar. These compounds demonstrated their anticancer potential through multiple mechanisms, including c-Src kinase inhibition, with molecular docking studies confirming their ability to bind effectively to adenosine triphosphate binding sites.

The antiviral properties of benzofuran-pyrazole hybrids have been extensively investigated, particularly in the context of human immunodeficiency virus inhibition. Studies have shown that certain benzofuran-pyrazole derivatives can function as non-nucleoside reverse transcriptase inhibitors, while their pyrazole counterparts demonstrate efficacy as entry inhibitors. The most potent compounds in this class achieved half-maximal inhibitory concentration values below 1 micromolar against various viral strains, with one compound showing particularly strong protease inhibition activity with a half-maximal inhibitory concentration of 31.59 micromolar. These findings suggest that benzofuran-pyrazole hybrids possess multi-target antiviral activity, addressing multiple stages of the viral replication cycle.

The enzymatic inhibition capabilities of benzofuran-pyrazole hybrids extend to neurological applications, where they have been investigated as dual inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease treatment. The design strategy employed bioisosteric replacement, substituting traditional pharmacophores with benzofuran rings to maintain crucial hydrogen bonding interactions with specific amino acid residues in enzyme active sites. Additionally, these compounds have shown promise as alpha-glucosidase inhibitors for diabetes management, with some derivatives demonstrating four to eighteen-fold greater activity compared to standard pharmaceutical agents.

Biological Activity Target Potency Range Reference
Anticancer Multiple cancer cell lines 1.00-2.71 μM (GI₅₀)
Antiviral Human immunodeficiency virus 0.12-1.00 μM (IC₅₀)
Neuroprotective Acetylcholinesterase/Butyrylcholinesterase Not specified
Antidiabetic Alpha-glucosidase 40.6-164.3 μM (IC₅₀)
Anti-inflammatory Multiple inflammatory markers Not specified

The synthetic accessibility of benzofuran-pyrazole hybrids has been enhanced through the development of efficient methodologies that allow for rapid library generation and structure-activity relationship studies. The most commonly employed synthetic route involves the condensation of 3-benzoylbenzofurans with hydrazine hydrate under mild conditions, followed by optional methylation reactions to introduce alkyl substituents on the pyrazole nitrogen. This approach has proven particularly effective for generating diverse compound libraries, with methylated derivatives often showing improved stability and reduced cytotoxicity compared to their unmethylated counterparts. The versatility of this synthetic approach has enabled the preparation of numerous analogues with varying substitution patterns, facilitating comprehensive structure-activity relationship investigations and optimization studies.

Properties

IUPAC Name

3-(1-benzofuran-2-yl)-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-15-7-10(8-16)13(14-15)12-6-9-4-2-3-5-11(9)17-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJDQZJKNTVBAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC3=CC=CC=C3O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation of Pyrazole Precursors

The Vilsmeier-Haack reaction is a widely used method to introduce formyl groups into pyrazole derivatives. This involves the reaction of pyrazole intermediates with Vilsmeier reagent (formed from DMF and POCl3) under reflux conditions.

  • Procedure : Hydrazone intermediates are prepared by condensation of phenylhydrazine derivatives with acetophenone analogs. These hydrazones are then treated with a mixture of DMF and POCl3 at 60–70 °C for several hours to afford the pyrazole-4-carbaldehyde derivatives after workup and recrystallization.
  • Yields : This method generally provides good yields of pyrazole carbaldehydes (70–85%) with high purity.
  • Example : Synthesis of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde analogs has been reported using this method with efficient formylation at the 4-position of the pyrazole ring.

Condensation of Benzofuran-2-yl Pyrazole Intermediates with Hydrazine Derivatives

  • Method : Benzofuran-containing pyrazole intermediates can be synthesized by reacting benzofuran-2-carbaldehyde derivatives with methyl hydrazine or phenylhydrazine derivatives under reflux in ethanol with catalytic acetic acid.
  • Follow-up : The resulting hydrazones undergo cyclization to form the pyrazole ring system.
  • Advantages : This method allows the direct incorporation of the benzofuran moiety into the pyrazole framework.
  • Reference : Reported in recent heterocyclic synthesis studies, this approach yields the desired pyrazole aldehydes efficiently.

Oxidation of Corresponding Alcohols

  • Approach : Oxidation of 4-hydroxymethyl pyrazole derivatives to the corresponding aldehydes using oxidizing agents such as potassium permanganate or chromium-based reagents.
  • Notes : This method is less commonly used for this specific compound but is documented for related pyrazole carbaldehydes.
  • Outcome : Moderate to high yields with careful control of oxidation conditions to avoid over-oxidation to acids.

Solvent-Free and Green Chemistry Approaches

  • Mechanochemical Synthesis : Grinding the reactants (e.g., 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with benzyl hydrazinecarbodithioate) in an open mortar at room temperature has been shown to facilitate rapid and efficient synthesis of related pyrazole derivatives.
  • Advantages : This solvent-free method reduces reaction time (to minutes), avoids hazardous solvents, and provides high yields (up to 92%) comparable to conventional reflux methods.
  • Application : This approach has been successfully applied to pyrazole aldehyde intermediates, demonstrating practical and environmentally friendly synthesis routes.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Reaction Time Yield (%) Advantages Limitations
Vilsmeier-Haack Formylation DMF, POCl3, reflux 60–70 °C 4–5 hours 70–85 High regioselectivity, good yields Requires careful handling of POCl3
Condensation with Hydrazine Benzofuran-2-carbaldehyde, methyl/phenylhydrazine, EtOH, acetic acid, reflux 12 h 75–85 Direct incorporation of benzofuran Longer reaction time
Oxidation of Alcohols KMnO4 or K2Cr2O7, acidic medium 1–3 hours 60–75 Straightforward oxidation Risk of over-oxidation
Solvent-Free Mechanochemical Grinding reactants at room temperature 5–10 minutes 85–92 Eco-friendly, rapid, high yield Scale-up may be challenging

Research Findings and Notes

  • The Vilsmeier-Haack reaction remains the most prevalent and reliable method for formylation of pyrazole rings, including derivatives bearing benzofuran substituents.
  • The condensation approach using benzofuran-2-carbaldehyde and hydrazine derivatives allows for structural diversity and is often used in the synthesis of related bioactive heterocycles.
  • Solvent-free grinding methods represent a promising green alternative, reducing solvent waste and reaction times while maintaining product purity and yield.
  • Oxidation methods are more common for converting alcohol precursors to aldehydes but require careful reaction monitoring to avoid side reactions.
  • The choice of method depends on available starting materials, desired scale, and environmental considerations.

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrazole derivatives, including 3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of specific substituents on the pyrazole ring was found to enhance antibacterial properties, suggesting a structure-activity relationship (SAR) that could be exploited for developing new antibiotics.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Pyrazole derivatives have shown promising activity against several cancer cell lines. For instance, one study reported that certain pyrazole-based compounds induced apoptosis in A549 lung cancer cells, highlighting their potential as anticancer agents . The mechanism of action often involves the inhibition of cell proliferation and induction of cell cycle arrest.

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, derivatives of this compound have been studied for their anti-inflammatory properties. Compounds with similar structures have exhibited the ability to reduce inflammation in animal models, making them candidates for further development as anti-inflammatory drugs .

Synthetic Routes

The synthesis of this compound typically involves multi-step processes that may include the Vilsmeier-Haack reaction or other condensation methods . These synthetic pathways allow for the modification of functional groups, which can enhance biological activity or alter pharmacokinetic properties.

Synthetic Method Description Yield
Vilsmeier-Haack ReactionReaction with phosphorus oxychloride and DMFHigh
Condensation ReactionsCombination with various aldehydes or ketonesVariable

Case Study: Antimicrobial Activity

A recent investigation examined the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study utilized disc diffusion methods to assess inhibition zones, revealing that the compound exhibited comparable activity to standard antibiotics .

Case Study: Antitumor Mechanisms

Another study focused on the antitumor mechanisms of pyrazole derivatives, including our compound of interest. The research involved treating various cancer cell lines with different concentrations of the compound and analyzing cell viability through MTT assays. Results indicated a dose-dependent reduction in cell viability, suggesting effective cytotoxicity against tumor cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde with key analogs reported in the literature:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Biological Activities References
This compound (Target Compound) 1-methyl, 3-benzofuran C₁₄H₁₀N₂O₂ 238.25 (calculated) Not specified in evidence Hypothetical: Potential antioxidant/anti-inflammatory activity N/A
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 1-benzoyl, 3-phenyl C₁₇H₁₂N₂O₂ 276.29 Vilsmeier-Haack reaction Strong antioxidant and anti-inflammatory activity (compounds 4c, 4e)
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 1-phenyl, 3-(4-bromophenyl) C₁₆H₁₁BrN₂O 333.18 Hydrazone cyclization Broad-spectrum activity (antimicrobial, antitumor)
3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde 1-methyl, 3-(2,6-difluorophenyl) C₁₁H₈F₂N₂O 222.19 Not specified LogP = 1.6 (predicted lipophilicity)
1-Phenyl-3-(4-(prop-2-yn-1-yloxy)-phenyl)-1H-pyrazole-4-carbaldehyde 1-phenyl, 3-(propargyloxy-phenyl) C₁₉H₁₄N₂O₂ 302.33 Propargylation of hydroxylated precursor Antimicrobial potential (implied by structural class)

Substituent Effects on Physicochemical Properties

  • Benzofuran vs. This could improve binding affinity to hydrophobic enzyme pockets .
  • Electron-Withdrawing Groups : Bromine (in 3-(4-bromophenyl)-1-phenyl analog) and fluorine (in 3-(2,6-difluorophenyl) analog) introduce electron-withdrawing effects, which may stabilize the molecule and influence redox-mediated activities like antioxidant effects .
  • Propargyloxy Group : The propargyloxy substituent in 1-phenyl-3-(4-(prop-2-yn-1-yloxy)-phenyl) derivatives introduces an alkyne moiety, which could participate in click chemistry for further derivatization .

Biological Activity

Overview

3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound combines the structural features of benzofuran and pyrazole, both of which are known for their significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections will detail its biological activity, molecular mechanisms, and potential therapeutic applications.

The compound is characterized by the following chemical identifiers:

  • IUPAC Name : 3-(1-benzofuran-2-yl)-1-methylpyrazole-4-carbaldehyde
  • Molecular Formula : C13H10N2O2
  • CAS Number : 1152510-74-1

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms that involve:

  • Increased Reactive Oxygen Species (ROS) : Elevated ROS levels lead to cellular stress and apoptosis.
  • Caspase Activation : The compound activates caspase pathways, which are crucial for the execution of apoptosis in cancer cells .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity, likely through the inhibition of pro-inflammatory cytokines and enzymes. This effect can be attributed to its ability to modulate signaling pathways involved in inflammation .

Antimicrobial Activity

Preliminary studies suggest that this pyrazole derivative possesses antimicrobial properties against a range of pathogens. Its efficacy in inhibiting bacterial growth makes it a candidate for further exploration as an antimicrobial agent .

The biological activity of this compound can be attributed to several molecular mechanisms:

  • Phosphodiesterase Inhibition : The compound inhibits phosphodiesterase 4B (PDE4B), leading to increased levels of cyclic adenosine monophosphate (cAMP). This elevation activates protein kinase A (PKA) pathways, influencing various cellular responses.
  • Subcellular Localization : The localization of the compound in cellular compartments such as the cytoplasm and nucleus plays a critical role in its interaction with target biomolecules, enhancing its biological effects .

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound. Below is a summary of notable findings:

StudyFindings
Xia et al. (2022)Reported significant cell apoptosis in cancer cell lines with IC50 values indicating potent antitumor activity .
Umesha et al. (2009)Highlighted the role of pyrazole derivatives in exhibiting antibacterial and antifungal activities .
Koca et al. (2020)Investigated the anticancer potential on various human cancer cell lines, demonstrating significant inhibitory effects on cell proliferation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.